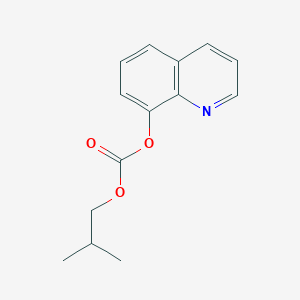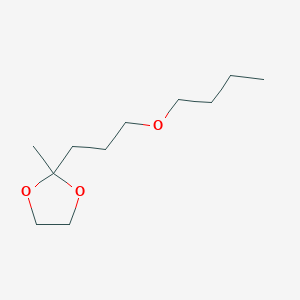
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine can be achieved through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes, which can be obtained through the condensation of a 1,2-diketone with a 1,2-diamine . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
作用機序
The mechanism of action of 2-Methyl-3-(thiophen-2-ylmethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(methylthio)pyrazine
- 2-Ethyl-3-methylpyrazine
- 2-Methyl-3-propylpyrazine
Uniqueness
2-Methyl-3-(thiophen-2-ylmethyl)pyrazine is unique due to the presence of both a pyrazine ring and a thiophene ring in its structure. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity in various chemical reactions .
特性
CAS番号 |
94279-28-4 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC名 |
2-methyl-3-(thiophen-2-ylmethyl)pyrazine |
InChI |
InChI=1S/C10H10N2S/c1-8-10(12-5-4-11-8)7-9-3-2-6-13-9/h2-6H,7H2,1H3 |
InChIキー |
TUHNNOHMTDQQLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


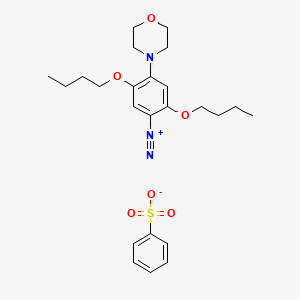
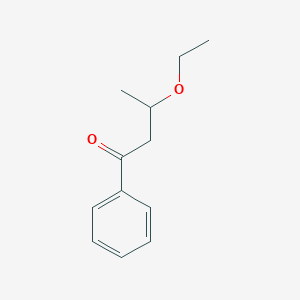
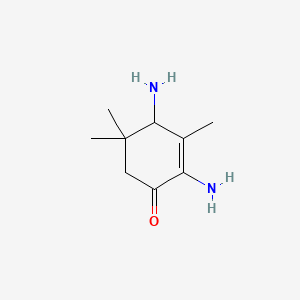
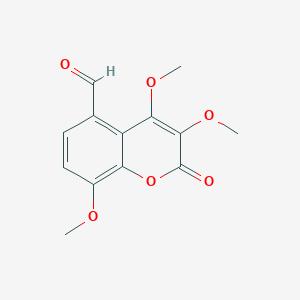
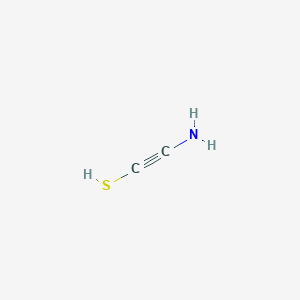
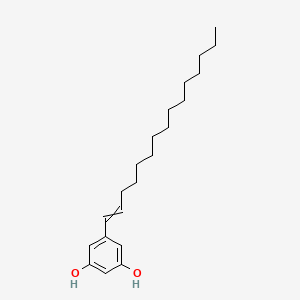
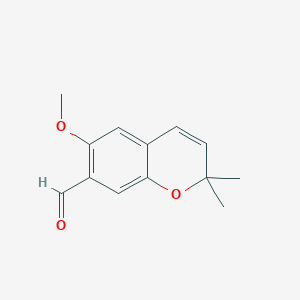
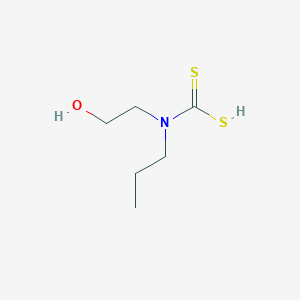

![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)

